

Technical Support Center: Fgfr4-IN-1 Analog Synthesis and Potency Improvement

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Compound of Interest

Compound Name: Fgfr4-IN-1

Cat. No.: B607445

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis and evaluation of **Fgfr4-IN-1** analogs aimed at improving potency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing analogs of **Fgfr4-IN-1**?

A1: **Fgfr4-IN-1** is a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma.[1][2] Developing analogs aims to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound. A key strategy involves designing covalent inhibitors that target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1-3), thereby enhancing selectivity. [3]

Q2: What are the key downstream signaling pathways activated by FGFR4?

A2: Upon binding its ligand, such as FGF19, and the co-receptor β -klotho, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades. The primary pathways involved in cancer cell proliferation and survival are the Ras-Raf-MAPK and PI3K-Akt pathways.[4] Inhibition of FGFR4 is designed to block these oncogenic signals.

Q3: What are the common challenges in synthesizing pyrimidine-based kinase inhibitors like **Fgfr4-IN-1** analogs?

A3: Common challenges include ensuring the purity of starting materials and intermediates, optimizing reaction conditions (temperature, catalysts, and solvents) for coupling reactions such as the Buchwald-Hartwig amination, and managing the reactivity of the acrylamide "warhead" in covalent inhibitors, which can be prone to polymerization or unwanted side reactions.^{[5][6]} Careful control of the reaction environment and purification steps are crucial.

Q4: How can I assess the potency and selectivity of my synthesized **Fgfr4-IN-1** analogs?

A4: Potency is typically determined by in vitro kinase assays to measure the half-maximal inhibitory concentration (IC₅₀) against FGFR4.^[7] Selectivity is assessed by comparing the IC₅₀ value for FGFR4 to those for other FGFR family members (FGFR1, FGFR2, FGFR3) and a broader panel of kinases. Cellular assays, such as proliferation or viability assays (e.g., MTT or CellTiter-Glo), are then used to determine the compound's efficacy in a biological context.^[8]
^[9]

Troubleshooting Guides

Guide 1: Synthesis of 2-Aminopyrimidine Covalent Inhibitors

Issue	Possible Cause(s)	Troubleshooting Steps
Low yield in Buchwald-Hartwig coupling step	- Inactive catalyst- Inefficient ligand- Suboptimal base or solvent- Impure starting materials	- Use fresh palladium catalyst (e.g., Pd(OAc) ₂) and phosphine ligand (e.g., XantPhos). ^[5] - Screen different bases (e.g., Cs ₂ CO ₃ , K ₂ CO ₃) and solvents (e.g., dioxane, toluene). ^[5] ^[6] - Ensure starting materials are dry and free of impurities by recrystallization or chromatography.
Side reactions involving the acrylamide warhead	- Polymerization of the acrylamide moiety- Michael addition with nucleophilic reagents or solvents	- Introduce the acryloyl chloride at a low temperature (0 °C) and use a non-nucleophilic base (e.g., DIEA). ^[5] - Use anhydrous solvents to prevent hydrolysis.- Purify the final product promptly to minimize degradation.
Difficulty in purifying the final product	- Presence of closely related impurities- Poor solubility of the compound	- Utilize column chromatography with a gradient elution system to separate impurities.- Consider reverse-phase HPLC for final purification if solubility allows.- If the product is a solid, recrystallization from an appropriate solvent system can be effective.

Guide 2: In Vitro FGFR4 Kinase Assays (e.g., ADP-Glo™)

Issue	Possible Cause(s)	Troubleshooting Steps
High background signal (low Z' factor)	- ATP contamination in reagents- High intrinsic ATPase activity of the kinase preparation	- Use high-purity ATP and kinase buffer.- Run a "no enzyme" control to determine the background from the reagents.- Optimize the kinase concentration to ensure the signal is well above background. [7]
Inconsistent IC50 values	- Inaccurate compound concentration- Compound precipitation at high concentrations- Time-dependent inhibition (for covalent inhibitors)	- Confirm the concentration of your stock solution by a reliable method (e.g., NMR with an internal standard).- Check the solubility of your compound in the assay buffer. Use a lower top concentration if precipitation is observed.- For covalent inhibitors, pre-incubate the compound with the enzyme for a defined period before initiating the reaction to ensure consistent covalent modification. [10]
No or weak inhibition observed	- Inactive compound- Insufficient compound concentration- High ATP concentration in the assay	- Verify the structure and purity of your synthesized compound.- Test a wider range of compound concentrations.- The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration is at or near the Km value for FGFR4. [11]

Guide 3: Cellular Viability/Proliferation Assays (e.g., MTT)

Issue	Possible Cause(s)	Troubleshooting Steps
High variability between replicate wells	<ul style="list-style-type: none">- Uneven cell seeding- Edge effects in the microplate-Compound precipitation in culture media	<ul style="list-style-type: none">- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Check the solubility of your compound in the cell culture medium. If needed, use a solubilizing agent like DMSO at a final concentration that is non-toxic to the cells.
Discrepancy between biochemical and cellular potency	<ul style="list-style-type: none">- Poor cell permeability of the compound-Compound efflux by transporters-Off-target effects influencing cell viability	<ul style="list-style-type: none">- Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Consider that high compound metabolism within the cell can reduce its effective concentration.[12]- If cellular potency is much higher than biochemical potency, it may indicate off-target effects. Profile your compound against a broader kinase panel.[9]

MTT assay artifacts	- Direct reduction of MTT by the compound- Interference with cellular metabolic activity	- Run a control with your compound in cell-free medium containing MTT to check for direct reduction.- Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®), to confirm your results.[8]
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Data Presentation

Table 1: Structure-Activity Relationship (SAR) of 2-Aminopyrimidine FGFR4 Inhibitors

Compound	R Group	FGFR4 IC50 (nM)[5]	FGFR1 IC50 (nM)[5]	FGFR2 IC50 (nM)[5]	FGFR3 IC50 (nM)[5]
2a	H	12.8	>10000	>10000	>10000
2n	3'-Cl, 5'-F	2.6	>10000	>10000	>10000
2o	3',5'-diCl	4.1	>10000	>10000	>10000
2p	3',5'-diF	3.8	>10000	>10000	>10000

Table 2: Potency of Representative Covalent FGFR4 Inhibitors

Inhibitor	FGFR4 IC50 (nM)	Selectivity over FGFR1/2/3	Reference
Fgfr4-IN-1	0.7	Not specified	[13]
Compound 1	9 (cellular pFGFR4)	>100-fold	[3]
BLU9931	3	~297x, 184x, 50x	Not specified
H3B-6527	<1.2	>250-fold	Not specified
FGF401 (Roblitinib)	1.9	>1000-fold	Not specified

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminopyrimidine Analogs

This protocol is a representative example for the synthesis of 2-aminopyrimidine-based covalent FGFR4 inhibitors.^[5]

- **Step 1: Etherification.** To a solution of 2-chloropyrimidin-5-ol in DMF, add potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (Bu₄N⁺·I⁻). Add the desired substituted benzyl bromide and stir the mixture at 60 °C for 2 hours. After cooling, extract the product with an organic solvent, dry, and purify by chromatography.
- **Step 2: Buchwald-Hartwig Coupling.** In a reaction vessel, combine the product from Step 1, the appropriate Boc-protected o-phenylenediamine, palladium(II) acetate (Pd(OAc)₂), XantPhos, and cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane. Degas the mixture and heat at 100 °C overnight. After cooling, filter the reaction mixture and purify the product by chromatography.
- **Step 3: Boc Deprotection.** Dissolve the product from Step 2 in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure to obtain the deprotected amine.
- **Step 4: Acrylamide Formation.** Dissolve the amine from Step 3 in anhydrous DCM and cool to 0 °C. Add N,N-diisopropylethylamine (DIEA), followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0 °C for 2 hours. Quench the reaction, extract the final product, and purify by column chromatography.

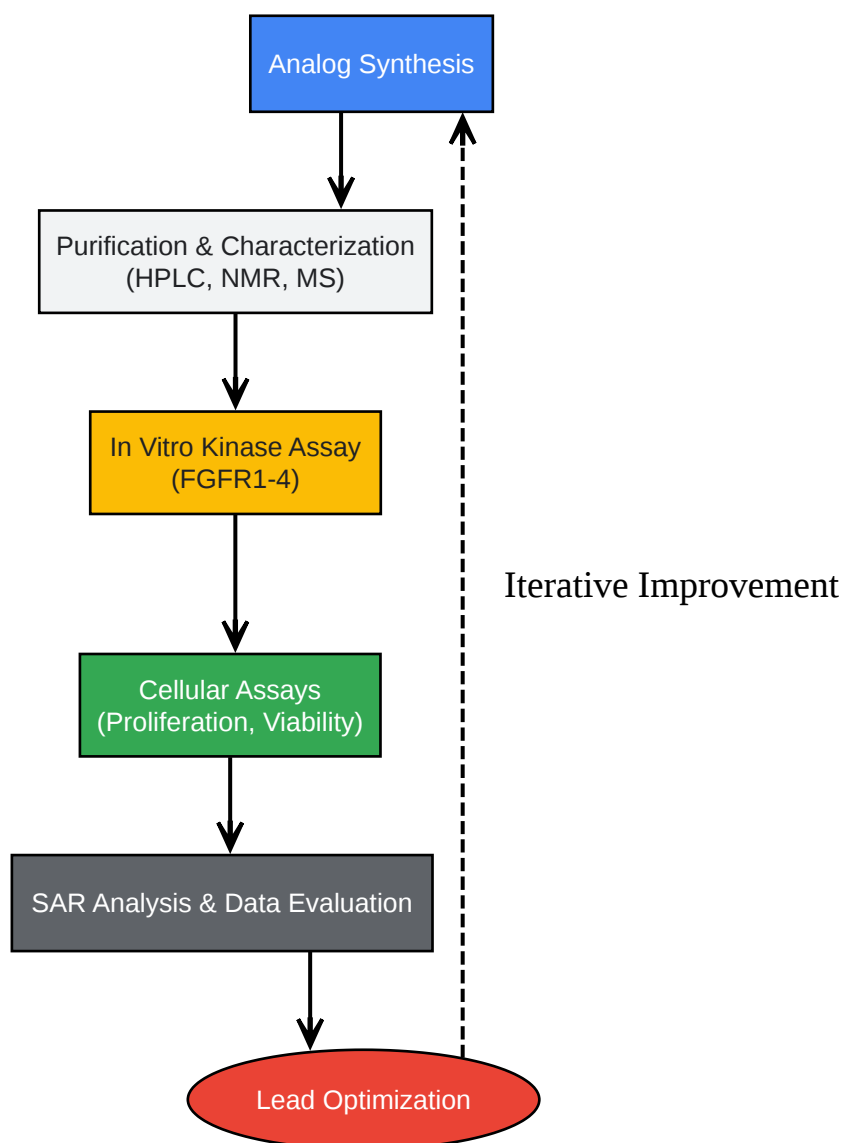
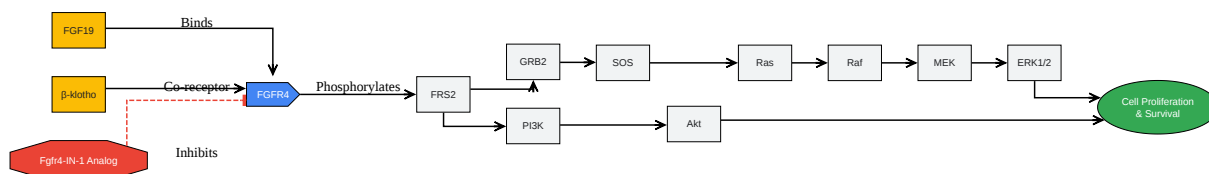
Protocol 2: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

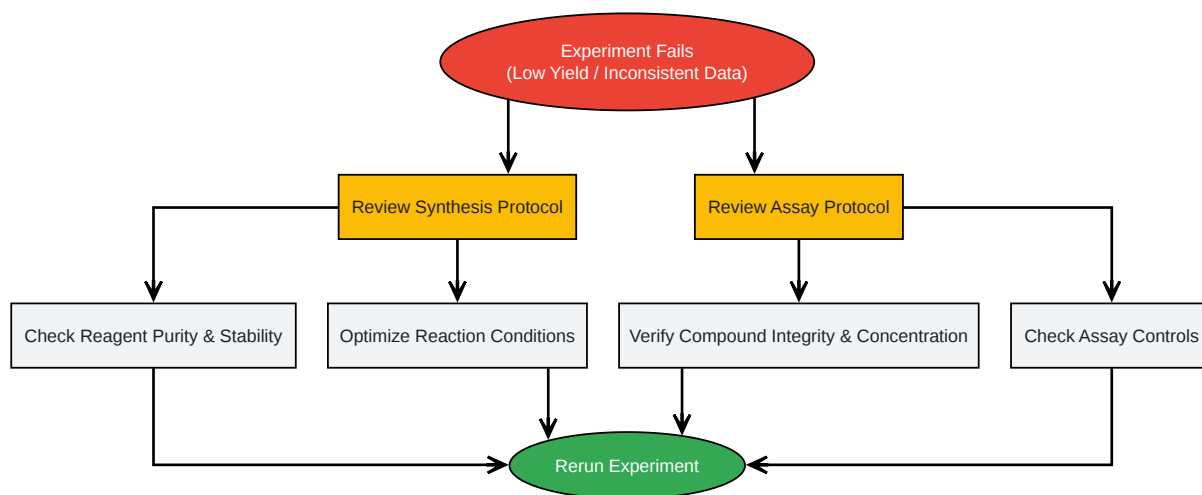
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.^{[1][7][14]}

- **Kinase Reaction Setup:**
 - Prepare a serial dilution of the inhibitor compound in the kinase reaction buffer.

- In a 384-well plate, add 2.5 μ L of the inhibitor solution or vehicle (DMSO) control.
- Add 2.5 μ L of a solution containing FGFR4 enzyme and the substrate (e.g., poly(E,Y)4:1) in kinase buffer.
- Initiate the kinase reaction by adding 5 μ L of ATP solution. The final ATP concentration should be at the K_m for FGFR4.
- Incubate the plate at room temperature for 60 minutes.
- ATP Depletion:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection:
 - Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Visualizations





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